9-Propoxymethyl-10-hydroxy Camptothecin
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Overview
Description
9-Propoxymethyl-10-hydroxy Camptothecin is a derivative of camptothecin, a naturally occurring alkaloid isolated from the Chinese tree Camptotheca acuminata. This compound is known for its potent anticancer properties, primarily due to its ability to inhibit the enzyme DNA topoisomerase I, which is crucial for DNA replication and transcription .
Mechanism of Action
Target of Action
The primary target of 9-Propoxymethyl-10-hydroxy Camptothecin, a derivative of Camptothecin, is topoisomerase-I (top-I) . Top-I is an enzyme that reduces the torsional stress of supercoiled DNA during replication, recombination, transcription, and repair of DNA .
Pharmacokinetics
It is known that the wider use of camptothecin in therapy was hampered by its low solubility in water and rapid inactivation due to the lactone ring opening at physiological ph
Result of Action
The result of this compound’s action is the induction of apoptosis , or programmed cell death . By causing DNA damage through its interaction with topoisomerase I, the compound can lead to cell death, which is a desired outcome in the treatment of cancer .
Action Environment
The action environment of this compound can be influenced by various factors, including the pH of the environment . As mentioned earlier, the compound can be inactivated due to the opening of the lactone ring at physiological pH Therefore, the compound’s action, efficacy, and stability can be influenced by the pH of its environment
Biochemical Analysis
Biochemical Properties
9-Propoxymethyl-10-hydroxy Camptothecin plays a crucial role in biochemical reactions, primarily through its interaction with topoisomerase I. This enzyme is responsible for alleviating torsional strain in DNA during replication and transcription by inducing transient single-strand breaks. This compound stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of the DNA strand and thereby causing DNA damage and cell death . Additionally, this compound may interact with other biomolecules involved in DNA repair and cell cycle regulation, although these interactions are less well-characterized.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by causing DNA damage and disrupting the cell cycle. This compound has been shown to affect cell signaling pathways, particularly those involved in DNA damage response and repair. It can also influence gene expression by causing the accumulation of DNA damage, leading to the activation of p53 and other stress response pathways . Furthermore, this compound impacts cellular metabolism by inducing oxidative stress and mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of topoisomerase I. By stabilizing the topoisomerase I-DNA cleavage complex, it prevents the re-ligation of the DNA strand, leading to the accumulation of DNA breaks. This inhibition triggers a cascade of cellular events, including the activation of DNA damage response pathways, cell cycle arrest, and apoptosis . Additionally, this compound may interact with other proteins involved in DNA repair and cell cycle regulation, further contributing to its cytotoxic effects.
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can vary over time. This compound is relatively stable under standard storage conditions, but its activity may decrease over prolonged periods due to degradation . In vitro studies have shown that the cytotoxic effects of this compound can be observed within hours of treatment, with significant DNA damage and apoptosis occurring within 24-48 hours. Long-term exposure to this compound can lead to sustained DNA damage, chronic activation of stress response pathways, and potential resistance mechanisms in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low doses of this compound can induce significant antitumor activity with manageable toxicity, while higher doses may lead to severe adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve therapeutic benefits, and doses above this threshold can result in dose-limiting toxicities. The therapeutic window for this compound is therefore narrow, necessitating careful dose optimization in preclinical and clinical studies .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes enzymatic conversion to active and inactive metabolites. The primary metabolic pathway involves hydrolysis of the lactone ring to form the inactive carboxylate form, which is then excreted via the kidneys . Enzymes such as cytochrome P450 and carboxylesterases play a role in the metabolism of this compound, influencing its pharmacokinetics and pharmacodynamics. The metabolic flux and levels of metabolites can vary depending on factors such as dose, route of administration, and individual patient characteristics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux . The compound tends to accumulate in tissues with high proliferative activity, such as tumors, due to its preferential binding to topoisomerase I. This selective distribution enhances its antitumor efficacy while minimizing systemic toxicity .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its effects on DNA and topoisomerase I. The compound can also localize to mitochondria, where it induces mitochondrial dysfunction and oxidative stress . Post-translational modifications and targeting signals may influence the localization and activity of this compound, directing it to specific cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Propoxymethyl-10-hydroxy Camptothecin typically involves the modification of camptothecin through various chemical reactionsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as plant tissue culture techniques and genetic manipulation, to enhance the yield of camptothecin from natural sources. These methods aim to meet the increasing demand for camptothecin derivatives without depleting the natural plant resources .
Chemical Reactions Analysis
Types of Reactions
9-Propoxymethyl-10-hydroxy Camptothecin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, potentially altering the compound’s biological activity.
Reduction: Reduction reactions can affect the lactone ring, which is crucial for the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the compound. For example, oxidation may yield different hydroxylated derivatives, while substitution reactions can produce various alkylated camptothecin analogues .
Scientific Research Applications
9-Propoxymethyl-10-hydroxy Camptothecin has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of camptothecin derivatives.
Biology: Employed in biological studies to understand the mechanisms of topoisomerase inhibition and DNA damage.
Medicine: Investigated for its potential use in cancer therapy due to its potent anticancer properties.
Industry: Utilized in the development of new anticancer drugs and formulations.
Comparison with Similar Compounds
Similar Compounds
Camptothecin: The parent compound, known for its potent anticancer properties.
Topotecan: A water-soluble derivative used in the treatment of ovarian and small cell lung cancer.
Irinotecan: A prodrug that is converted to its active form in the body and used in the treatment of colorectal cancer.
Uniqueness
9-Propoxymethyl-10-hydroxy Camptothecin is unique due to its specific modifications, which may enhance its solubility, stability, and anticancer activity compared to other camptothecin derivatives. These modifications can also potentially reduce side effects and improve the compound’s therapeutic index .
Properties
IUPAC Name |
(19S)-19-ethyl-7,19-dihydroxy-8-(propoxymethyl)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-3-7-31-11-15-14-8-13-10-26-19(21(13)25-18(14)5-6-20(15)27)9-17-16(22(26)28)12-32-23(29)24(17,30)4-2/h5-6,8-9,27,30H,3-4,7,10-12H2,1-2H3/t24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOZKRPHWHPUYPR-DEOSSOPVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)C5(CC)O)C3=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOCC1=C(C=CC2=C1C=C3CN4C(=CC5=C(C4=O)COC(=O)[C@@]5(CC)O)C3=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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